1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one
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Overview
Description
1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one typically involves the reaction of pyridine derivatives with isobutyl and pyrrolidine groups under specific conditions. Common reagents used in the synthesis may include:
- Pyridine derivatives
- Isobutyl bromide or chloride
- Pyrrolidine
- Catalysts such as palladium or copper
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
- Continuous flow reactors
- High-pressure and high-temperature conditions
- Advanced purification techniques such as chromatography
Chemical Reactions Analysis
Types of Reactions
1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the pyridine ring using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, chlorine, alkyl halides
Major Products Formed
- N-oxides
- Reduced pyridine derivatives
- Halogenated or alkylated products
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include:
- Inhibition or activation of specific enzymes
- Modulation of receptor activity
- Interference with cellular signaling pathways
Comparison with Similar Compounds
Similar Compounds
- 1-Isobutyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one
- This compound analogs
- Other pyridine derivatives with similar substituents
Uniqueness
This compound is unique due to its specific combination of isobutyl and pyrrolidine groups attached to the pyridine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(2-methylpropyl)-3-pyrrolidin-2-ylpyridin-2-one |
InChI |
InChI=1S/C13H20N2O/c1-10(2)9-15-8-4-5-11(13(15)16)12-6-3-7-14-12/h4-5,8,10,12,14H,3,6-7,9H2,1-2H3 |
InChI Key |
JNQPYADPOGVZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC=C(C1=O)C2CCCN2 |
Origin of Product |
United States |
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